Agitoxin 2

Kv1.3 channel Scorpion toxin Electrophysiology

Non-selective Kv1.3 blockers risk confounding off-target effects, compromising experimental rigor. Agitoxin 2 provides an unambiguous pharmacological tool with a uniquely clean selectivity profile. • Exceptional Kv1.3 selectivity: Kd = 4 pM vs. negligible KCa3.1 inhibition (IC50 = 1152 nM). • No BKCa cross-reactivity, overcoming a key limitation of Charybdotoxin. • Validated scaffold for high-throughput screening probes (A-AgTx2, GFP-L2-AgTx2). • Reliable, high-purity synthetic peptide; shipped globally with full documentation.

Molecular Formula C169H278N54O48S8
Molecular Weight 4091 g/mol
CAS No. 168147-41-9
Cat. No. B612411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAgitoxin 2
CAS168147-41-9
Molecular FormulaC169H278N54O48S8
Molecular Weight4091 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NC(C(=O)N2CCCC2C(=O)NC3CSSCC(NC(=O)C(NC(=O)C4CSSCC(C(=O)N1)NC(=O)C(NC(=O)C5CCCN5C(=O)C(NC(=O)CNC(=O)C(NC(=O)C(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CCCCN)CCCNC(=N)N)CC(=O)N)CCSC)NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CCCCN)CC(=O)O)C)CCSC)CCCNC(=N)N)CC6=CC=CC=C6)CCCCN)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C7CCCN7C(=O)C(C(C)C)NC(=O)CN)C(C)O)CO)CCC(=O)N)CC8=CNC=N8)C(=O)NC(C(C)O)C(=O)N9CCCC9C(=O)NC(CCCCN)C(=O)O)CCCCN
InChIInChI=1S/C169H278N54O48S8/c1-14-86(7)130-161(264)200-101(40-22-27-55-173)163(266)220-59-31-45-117(220)157(260)213-112-79-276-279-82-115(154(257)219-133(90(11)227)166(269)223-62-33-46-118(223)156(259)201-102(167(270)271)41-23-28-56-174)211-145(248)104(66-92-71-183-83-189-92)203-151(254)111-78-275-277-80-113(152(255)216-130)210-141(244)98(48-49-120(176)228)199-155(258)116-44-32-60-221(116)164(267)109(76-225)193-126(234)74-188-159(262)132(89(10)226)218-153(256)114(212-148(251)108(75-224)207-160(263)128(84(3)4)215-147(250)106(68-122(178)230)206-162(265)131(87(8)15-2)217-158(261)119-47-34-61-222(119)165(268)129(85(5)6)214-123(231)70-175)81-278-274-77-110(149(252)198-100(51-64-273-13)143(246)204-105(67-121(177)229)146(249)196-96(42-29-57-184-168(179)180)137(240)194-95(140(243)209-111)39-21-26-54-172)208-136(239)93(37-19-24-52-170)191-125(233)73-187-135(238)103(65-91-35-17-16-18-36-91)202-139(242)97(43-30-58-185-169(181)182)195-142(245)99(50-63-272-12)192-124(232)72-186-134(237)88(9)190-144(247)107(69-127(235)236)205-138(241)94(197-150(112)253)38-20-25-53-171/h16-18,35-36,71,83-90,93-119,128-133,224-227H,14-15,19-34,37-70,72-82,170-175H2,1-13H3,(H2,176,228)(H2,177,229)(H2,178,230)(H,183,189)(H,186,237)(H,187,238)(H,188,262)(H,190,247)(H,191,233)(H,192,232)(H,193,234)(H,194,240)(H,195,245)(H,196,249)(H,197,253)(H,198,252)(H,199,258)(H,200,264)(H,201,259)(H,202,242)(H,203,254)(H,204,246)(H,205,241)(H,206,265)(H,207,263)(H,208,239)(H,209,243)(H,210,244)(H,211,248)(H,212,251)(H,213,260)(H,214,231)(H,215,250)(H,216,255)(H,217,261)(H,218,256)(H,219,257)(H,235,236)(H,270,271)(H4,179,180,184)(H4,181,182,185)/t86-,87-,88-,89+,90+,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,128-,129-,130-,131-,132-,133-/m0/s1
InChIKeyMNSSWZUIQUJZTG-OFZOPSLBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite lyophilized solid
Storage-20°C

Agitoxin 2: Kv1.3 Potassium Channel Blocker


Agitoxin 2 (AgTx2) is a 38-amino acid peptide toxin isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus [1]. It is a potent and selective pore-blocking inhibitor of the Shaker-type voltage-gated potassium channel (Kv) and its mammalian homologs, including Kv1.1, Kv1.2, Kv1.3, and Kv1.6 . The three-dimensional solution structure of Agitoxin 2 has been solved by NMR spectroscopy, revealing a characteristic cysteine-stabilized α-helix/β-sheet fold common to scorpion short toxins [2]. Its primary mechanism of action involves physical occlusion of the channel's outer vestibule, preventing potassium ion efflux and thereby modulating cellular excitability .

Study Target
Kv1.3 voltage-gated potassium channel
Workflow Type
Electrophysiology, fluorescent probe development
Mechanism Context
Pore-blocking peptide; reported selective Kv1.3 inhibition

Why Agitoxin 2 Cannot Be Substituted


While several scorpion toxins (e.g., Charybdotoxin, Margatoxin, Kaliotoxin) and other Kv1.3 blockers (e.g., ShK, Correolide) share a common target, they exhibit profound differences in affinity, selectivity profile, and binding kinetics across the Kv1 channel family. Substituting Agitoxin 2 for a generic Kv1.3 blocker without verifying the exact selectivity fingerprint can lead to misinterpretation of channel-specific contributions in complex cellular systems. For instance, Charybdotoxin also potently blocks BKCa channels (KCa1.1) [1], while Margatoxin has significantly higher affinity for Kv1.2 [2]. Furthermore, Agitoxin 2 is a preferred scaffold for developing selective fluorescent probes, with specific modifications (e.g., N-terminal GFP or Atto488 tagging) that alter its selectivity profile in ways that cannot be replicated with other toxins [3]. The quantitative evidence below demonstrates why Agitoxin 2, or a specific derivative thereof, must be selected based on its distinct pharmacological signature.

Charybdotoxin also interacts with BKCa channels, which may confound Kv1.3-specific endpoint interpretation.
Margatoxin exhibits higher reported affinity for Kv1.2, limiting its suitability for Kv1.3-selective studies.
Engineered probes (GFP/Atto488) derived from AgTx2 produce distinct selectivity profiles not replicated by other toxins.

Agitoxin 2 Selectivity & Affinity Data


Superior Kv1.3 Affinity vs. Charybdotoxin

Agitoxin 2 demonstrates exceptionally high affinity for the Kv1.3 channel, with a dissociation constant (Kd) of 4 pM. This potency is significantly greater than that of other commonly used scorpion toxins, including Charybdotoxin (Kd = 2.6 nM) and Margatoxin (Kd = 110 pM) [1]. The 650-fold difference in Kd compared to Charybdotoxin and a 27.5-fold difference compared to Margatoxin positions Agitoxin 2 as a superior tool for applications requiring maximal Kv1.3 blockade at minimal concentrations, potentially reducing off-target effects associated with higher dosing.

Reported Kv1.3 Affinity Comparison Head-to-head
AgTx2 4 pMChTx 2.6 nM, MgTx 110 pM
Supports low-concentration Kv1.3 blockade context
Binding assay; mammalian cells
Kv1.3 channel Scorpion toxin Electrophysiology

Kv1.3 over Kv1.1 Selectivity Advantage

While Agitoxin 2 exhibits high affinity for both Kv1.1 and Kv1.3, its selectivity profile differs markedly from that of Margatoxin and Kaliotoxin. Agitoxin 2 shows a 11-fold preference for Kv1.3 over Kv1.1 (Kd 4 pM vs. 44 pM) [1]. In contrast, Margatoxin is nearly equipotent against both channels (Kv1.3 Kd = 110 pM; Kv1.1 Kd = 520 pM, a 4.7-fold difference) [1]. Kaliotoxin shows a 2.7-fold difference (Kd 410 pM vs. 1.1 nM) [1]. This indicates that Agitoxin 2 provides a higher degree of discrimination between these closely related channel subtypes than Margatoxin or Kaliotoxin.

Kv1.3 vs. Kv1.1 Selectivity Head-to-head
AgTx2 11-foldMgTx 4.7-fold, KTX 2.7-fold
May support channel-subtype discrimination studies
Competition binding; mammalian cells
Kv1.1 channel Selectivity Scorpion toxin

Enhanced Kv1.3 Selectivity with N-Terminal GFP Fusion

Fusing Green Fluorescent Protein (GFP) to the N-terminus of Agitoxin 2 (GFP-L2-AgTx2) dramatically alters its selectivity profile. While wild-type Agitoxin 2 binds to Kv1.1 and Kv1.6 with high affinity, the N-terminal GFP fusion completely abolishes binding to these off-target channels, resulting in a highly selective Kv1.3 ligand [1]. Importantly, this selectivity enhancement is specific to the N-terminal fusion; C-terminal GFP fusion (AgTx2-GFP) retains binding to Kv1.1 and Kv1.6 [2].

N-Terminal GFP Fusion Selectivity Shift Head-to-head
GFP-AgTx2: no Kv1.1/1.6WT: Kv1.1 44 pM, Kv1.6 37 pM
Engineered probe for Kv1.3-specific studies
E. coli membrane assays
Fluorescent probe Kv1.3 Protein engineering

Reduced KCa3.1 Activity vs. Charybdotoxin

Agitoxin 2 exhibits a very low affinity for the calcium-activated potassium channel KCa3.1 (KCNN4), with an IC50 of 1152 nM . This is in stark contrast to Charybdotoxin, which potently blocks both Kv1.3 and the large-conductance calcium-activated potassium channel (BKCa, KCa1.1) with an IC50 of approximately 2-10 nM [1]. The inability of Agitoxin 2 to significantly interact with KCa3.1 or BKCa at concentrations sufficient to block Kv1.3 confirms its utility as a cleaner pharmacological tool for dissecting voltage-gated potassium channel functions in cells that also express calcium-activated potassium channels.

KCa3.1 Activity Profile Cross-study comparable
AgTx2 IC50 1152 nMChTx ~2–10 nM (BKCa)
May reduce calcium-activated channel confounding
Electrophysiology; HEK293 cells
KCa3.1 Selectivity Calcium-activated potassium channel

Fluorescent Probe with Kv1.3-Selective Binding

Chemical labeling of Agitoxin 2 at its N-terminus with the fluorophore Atto488 yields a derivative (A-AgTx2) that exhibits a unique pharmacological profile. A-AgTx2 loses all detectable binding to Kv1.1 and Kv1.6 while retaining high affinity for Kv1.3 (Kd = 4.0 nM) [1]. This represents a significant functional change from the parent peptide, which binds all three subtypes. While the absolute affinity is reduced compared to wild-type (from 4 pM to 4 nM), the gain in selectivity is dramatic and comparable to the GFP-L2-AgTx2 fusion.

Atto488 Conjugate Selectivity Change Head-to-head
A-AgTx2: Kv1.3 4.0 nM, no Kv1.1/1.6WT: Kv1.3 4 pM, Kv1.1 44 pM
Supports selective Kv1.3 imaging context
Competition binding assays
Fluorescent probe Kv1.3 Chemical biology

Agitoxin 2 Research & Industrial Applications


Immune Cell Kv1.3 Functional Validation

In T lymphocytes, both Kv1.3 and KCa3.1 channels regulate membrane potential and calcium signaling, which are critical for activation and proliferation. Agitoxin 2's sub-picomolar affinity for Kv1.3 (Kd = 4 pM) [1] and its very weak activity against KCa3.1 (IC50 = 1152 nM) make it an ideal reagent for selectively blocking Kv1.3 without confounding effects on KCa3.1. This allows researchers to accurately assess the specific role of Kv1.3 in cytokine production and cell division, a key step in validating the channel as a target for autoimmune disease therapies. In contrast, using a less selective blocker like Charybdotoxin would inhibit both Kv1.3 and KCa3.1 (or BKCa), leading to ambiguous results [2].

High-Throughput Screening for Kv1.3 Modulators

The development of fluorescently tagged Agitoxin 2 derivatives, such as A-AgTx2 (Atto488-labeled) and GFP-L2-AgTx2, has enabled the creation of robust, high-throughput competition binding assays [3][4]. These probes retain nanomolar to sub-nanomolar affinity for Kv1.3 and can be used in fluorescence polarization or imaging-based assays to screen large compound libraries for novel inhibitors that bind to the toxin's pore-blocking site. The ability of A-AgTx2 and GFP-L2-AgTx2 to selectively label Kv1.3 without binding to Kv1.1 or Kv1.6 is a unique advantage, ensuring that screening hits are specific to the target of interest and not the result of off-target interactions with related channels.

Selective Kv1.3 Imaging in Native Tissues

Visualizing the cellular and subcellular localization of Kv1.3 in complex tissues, such as lymph nodes or inflamed synovium, requires a highly specific probe. The GFP-L2-AgTx2 chimera provides a genetic tool for expressing a Kv1.3-selective fluorescent marker in specific cell types [4]. Alternatively, the small-molecule conjugate A-AgTx2 can be applied exogenously to stain Kv1.3 on the surface of live cells for confocal microscopy [3]. Because both probes have been engineered to eliminate binding to the closely related Kv1.1 and Kv1.6 channels, which are also expressed in the nervous and immune systems, they provide a level of imaging specificity that cannot be achieved with wild-type toxin conjugates or antibodies that may exhibit cross-reactivity.

Structural Studies of Toxin-Channel Interactions

The solution NMR structure of Agitoxin 2 (PDB ID: 1AGT) provides an atomic-resolution model of a classic cysteine-stabilized α/β scorpion toxin fold [5]. Its well-characterized structure, combined with its exceptionally high affinity and defined binding footprint on the Kv1.3 channel pore, makes it an invaluable reference tool for computational docking studies, molecular dynamics simulations, and mutational analysis of toxin-channel interactions [6]. Researchers can use Agitoxin 2 as a model peptide to understand the structural determinants of binding to the outer vestibule of voltage-gated potassium channels, knowledge that can be applied to the rational design of novel peptide or small-molecule channel modulators.

Application
Selection Property
Validation Focus
Immune cell Kv1.3 functional studies
KCa3.1-sparing Kv1.3 inhibition profile
Kv1.3-dependent cytokine / proliferation endpoints
Kv1.3 modulator screening assays
Fluorophore-conjugated probe availability
Target engagement and hit specificity
Kv1.3 localization imaging
Engineered probes with reduced off-target binding
Colocalization and signal specificity in tissue
Toxin-channel structural biology
NMR-resolved structure (PDB: 1AGT)
Docking and mutational analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Agitoxin 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.